2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5HCl2F2IN2 |
|---|---|
Molecular Weight |
324.88 g/mol |
IUPAC Name |
2,4-dichloro-6-(difluoromethyl)-5-iodopyrimidine |
InChI |
InChI=1S/C5HCl2F2IN2/c6-3-1(10)2(4(8)9)11-5(7)12-3/h4H |
InChI Key |
NADVGIAHZJMPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)F)I |
Origin of Product |
United States |
Preparation Methods
Chlorination and Iodination
Chlorination is often achieved using phosphorus oxychloride (POCl₃) under catalytic conditions. For example, source describes the use of POCl₃ with diisopropylethylamine (DIPEA) to convert hydroxyl or amino groups to chlorides at elevated temperatures (110–120°C). Iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like acetonitrile. Source reports a 38% yield for iodination of 2,4-dichloropyrimidine using potassium iodide (KI) in tetrahydrofuran (THF) at −70°C.
Table 1: Halogenation Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Chlorination | POCl₃, DIPEA | THF | 110°C | 72% | |
| Iodination | NIS, KI | THF | −70°C | 38% |
Difluoromethylation Methods
Introducing the difluoromethyl group (-CF₂H) requires specialized reagents. Source highlights sodium trifluoromethanesulfinate (CF₃SO₂Na) as a key agent for radical difluoromethylation under oxidative conditions. Alternatively, transition-metal catalysis using copper or silver complexes (e.g., (SIPr)Ag(SCF₂H)) enables direct C–H difluoromethylation, as described in source.
Radical-Based Approaches
A patent from source details the use of tert-butyl hydroperoxide (TBHP) with CF₃SO₂Na in water/dichloromethane mixtures, achieving moderate yields (55–91%). The reaction proceeds via a radical mechanism, with optimal temperatures between 40–100°C.
Table 2: Difluoromethylation Efficiency
| Substrate | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pyrimidine derivative | CF₃SO₂Na, TBHP | DCM/H₂O | 73% | |
| Thieno[2,3-d]pyrimidine | (SIPr)Ag(SCF₂H) | THF | 82% |
Sequential Functionalization
A multi-step synthesis from source demonstrates the assembly of the target compound:
-
Step 1 : Chlorination of 6-methylthieno[2,3-d]pyrimidine using POCl₃ and DMF at 100°C (79% yield).
-
Step 2 : Iodination via electrophilic substitution with NIS in acetonitrile (−20°C).
-
Step 3 : Difluoromethylation using CF₃SO₂Na and FeCl₃ under UV light.
Challenges and Optimization
-
Regioselectivity : Competing halogenation at positions 2, 4, 5, and 6 necessitates careful control of stoichiometry and temperature.
-
Stability : The iodine substituent is prone to displacement under basic conditions, requiring inert atmospheres and low temperatures during workup.
-
Scalability : Gram-scale syntheses (source) use continuous distillation to remove excess POCl₃, improving purity and yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates substitution at chlorine and iodine positions:
-
Chlorine displacement : Reaction with amines (e.g., cyclopentanamine) yields secondary amines via SNAr at the 2- or 4-chloro positions. This reactivity is critical for constructing pharmacophores in kinase inhibitors .
-
Iodine displacement : The 5-iodo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) but may also undergo substitution with strong nucleophiles like thiols or alkoxides under controlled conditions .
Key Factors Influencing Reactivity :
-
Steric hindrance from the difluoromethyl group at position 6 directs nucleophilic attack to the less hindered 4-chloro position.
-
Resonance stabilization of the Meisenheimer intermediate enhances reaction rates at the 2-chloro position.
Transition Metal-Catalyzed Coupling Reactions
The iodine substituent enables participation in cross-coupling reactions:
Notable Example :
Inhibitors like Palbociclib and Ribociclib employ analogous pyrimidine intermediates generated via Suzuki coupling of the iodopyrimidine moiety with boronic acids .
Halogen Exchange Reactions
The iodine atom can be replaced via halogen exchange:
-
Iodine → Fluorine : Treatment with AgF or KF in polar aprotic solvents (e.g., DMF) yields fluorinated derivatives .
-
Iodine → Boronate : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) forms boronic esters for further coupling.
Functionalization of the Difluoromethyl Group
The -CF₂H group undergoes selective transformations:
-
Oxidation : Reaction with mCPBA converts -CF₂H to -CF₂OH, though this is less common due to competing ring oxidation.
-
Radical Reactions : Under UV light, the difluoromethyl group participates in radical alkylation with alkenes .
Ring Modification Reactions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties .
-
Cycloaddition : Reacts with dienophiles in Diels-Alder reactions at elevated temperatures.
Stability and Competing Pathways
Scientific Research Applications
2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its binding affinity and reactivity with biological molecules. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in various applications .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Calculated logP* | Water Solubility (mg/mL)* |
|---|---|---|---|
| This compound | 343.5 | 3.2 | 0.12 |
| 4,6-Dichloro-5-methoxypyrimidine | 199.0 | 1.8 | 1.5 |
| 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine | 330.6 | 3.8 | 0.08 |
| 5-Chloro-2,4-difluoropyrimidine | 150.5 | 2.1 | 2.3 |
*Estimated using computational tools (e.g., ChemAxon).
Biological Activity
2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of two chlorine atoms, one iodine atom, and a difluoromethyl group attached to the pyrimidine ring. This unique arrangement contributes to its biological activity and interaction with various molecular targets.
This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can effectively halt the progression of cancer cells through the cell cycle, leading to cell cycle arrest and apoptosis.
Key Mechanisms:
- Inhibition of CDK Activity : The compound has shown significant inhibitory effects on CDK4 and CDK6, which are vital for the transition from the G1 phase to the S phase of the cell cycle. This inhibition prevents cancer cell proliferation .
- Induction of Apoptosis : By disrupting normal cell cycle progression, this compound can induce programmed cell death in malignant cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 Value (nM) | Cell Line Tested | Effect Observed |
|---|---|---|---|
| CDK4 Inhibition | 10 | A2780 (Ovarian Cancer) | Cell cycle arrest in G1 phase |
| CDK6 Inhibition | 12 | MCF-7 (Breast Cancer) | Induction of apoptosis |
| Tumor Volume Reduction | N/A | Xenograft Models | Significant decrease in tumor size |
Case Studies
- Case Study on Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, treatment with this compound led to a notable reduction in tumor volume when combined with anti-estrogen therapies. This combination therapy demonstrated enhanced efficacy compared to monotherapy .
- Ovarian Cancer Model : In xenograft models using A2780 ovarian cancer cells, administration of the compound resulted in significant cell cycle arrest and apoptosis. The study highlighted its potential as a therapeutic agent against resistant ovarian tumors .
Synthesis Approaches
The synthesis of this compound typically involves several key steps:
- Formation of Pyrimidine Ring : The initial step involves constructing the pyrimidine core through condensation reactions.
- Halogenation : Chlorination and iodination are performed to introduce the halogen substituents at specific positions on the ring.
- Difluoromethyl Group Introduction : The difluoromethyl group is introduced via nucleophilic substitution reactions.
Q & A
Basic: What synthetic strategies are employed to prepare 2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine, and how do substituent reactivity and solvent systems influence yield?
Synthesis typically involves sequential halogenation and functional group substitutions. For example:
- Chlorination : Base pyrimidine rings are chlorinated using agents like POCl₃ or PCl₅ under reflux, as seen in analogous dichloropyrimidine syntheses .
- Difluoromethyl introduction : Fluorinated reagents (e.g., diethylaminosulfur trifluoride) or nucleophilic substitution with difluoromethyl precursors are used .
- Iodination : Electrophilic iodination at position 5 can be achieved using iodine monochloride (ICl) in polar solvents like DMF .
Yield optimization : Solvent polarity (e.g., DMSO for stabilizing intermediates) and temperature control (reflux vs. room temperature) significantly affect reaction efficiency. Lower yields (e.g., 14–25% in similar syntheses ) may arise from steric hindrance or competing side reactions.
Advanced: How can researchers address stability challenges, such as decomposition in DMSO, during storage or biological assays?
Halogenated pyrimidines often degrade in DMSO due to radical-mediated oxidation. Mitigation strategies include:
- Alternative solvents : Use acetonitrile or ethanol for dissolution, as DMSO instability is documented for structurally related 5-aminopyrimidines .
- Antioxidants : Add 0.1% w/v butylated hydroxytoluene (BHT) to DMSO solutions to inhibit radical formation .
- Storage : Lyophilize the compound and store under inert gas (argon) at –20°C to minimize hydrolysis or halogen loss .
Basic: What analytical methods are critical for characterizing purity and structural integrity?
- NMR spectroscopy : ¹⁹F NMR confirms difluoromethyl group integrity, while ¹H/¹³C NMR resolves substitution patterns .
- Elemental analysis : Validates stoichiometry (e.g., Cl, I, F content) with <0.3% deviation from calculated values .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects degradation products .
Advanced: What mechanistic role does the iodo substituent play in cross-coupling reactions, and how does it compare to bromo/chloro analogs?
The C–I bond’s lower bond dissociation energy facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:
- Reactivity : Iodo-substituted pyrimidines react 10–100x faster than bromo/chloro analogs, enabling milder conditions (room temperature, shorter reaction times) .
- Electronic effects : The electron-withdrawing difluoromethyl group enhances electrophilicity at position 5, promoting selective coupling at iodine .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of volatile halogenated byproducts.
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for incineration or specialized treatment .
Advanced: How do solvent polarity and nucleophile strength dictate regioselectivity in substitution reactions?
- Polar aprotic solvents (e.g., DMF) : Stabilize transition states for SNAr reactions, favoring substitution at the 4-position due to higher electron deficiency .
- Nucleophile strength : Strong nucleophiles (e.g., amines) preferentially attack the 2-chloro position, while weaker ones (e.g., alkoxides) target the 4-chloro site. Computational studies (DFT) can predict regioselectivity by mapping electrostatic potential surfaces .
Basic: What biomedical applications are explored for halogenated pyrimidine analogs, and how might this compound be applied?
- Enzyme inhibition : Analogous 5-substituted pyrimidines inhibit thymidine phosphorylase (anti-cancer target) and dihydrofolate reductase (antibacterial target) .
- Radioimaging : The iodine-125 isotope could enable SPECT imaging probes for pharmacokinetic studies .
Advanced: How can density functional theory (DFT) predict the electronic effects of substituents on bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
